3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine
Overview
Description
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is a photocatalyst , which suggests that its targets could be a variety of chemical reactions that are influenced by light.
Mode of Action
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine acts as a photocatalyst, facilitating chemical reactions upon exposure to light . Specifically, it has been reported to facilitate the decarboxylative arylation of α amino acids using visible light . This suggests that the compound may interact with its targets by absorbing light and using the energy to drive chemical reactions.
Biochemical Pathways
Given its role as a photocatalyst in the decarboxylative arylation of α amino acids , it can be inferred that it may influence pathways involving these amino acids.
Result of Action
As a photocatalyst, it is known to facilitate the decarboxylative arylation of α amino acids . This suggests that it may influence the structure of these amino acids at a molecular level, potentially affecting their function within cells.
Action Environment
The action of this compound as a photocatalyst is dependent on the presence of light Therefore, environmental factors such as light intensity and wavelength could influence the compound’s action, efficacy, and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine typically involves the reaction of 3,5-difluoropyridine with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of advanced materials and coatings due to its high stability and reactivity
Comparison with Similar Compounds
Similar Compounds
Tris(2,2,3,3-tetrafluoropropoxy)pyridine: Similar structure but lacks the difluoro groups.
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)benzene: Similar fluorinated structure but with a benzene ring instead of pyridine
Uniqueness
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine is unique due to the combination of its fluorinated pyridine core and multiple tetrafluoropropoxy groups. This unique structure imparts high stability, reactivity, and potential for diverse applications in various fields .
Biological Activity
Chemical Structure and Properties
Molecular Formula : C18H18F12N
Molecular Weight : 508.33 g/mol
CAS Number : 78925-58-3
The structure of this compound features a pyridine ring substituted with difluoro and multiple tetrafluoropropoxy groups, which are known to influence its lipophilicity and biological interactions.
The biological activity of 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine primarily revolves around its interaction with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity and receptor interactions due to their unique electronic properties.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer progression. For instance, similar pyridine derivatives have been documented to exhibit inhibitory effects on EGFR (Epidermal Growth Factor Receptor) pathways, which are critical in oncogenesis .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .
In Vitro Studies
Table 1 summarizes the cytotoxicity results of This compound against different cancer cell lines:
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while demonstrating lower activity against others.
Case Studies
- EGFR Inhibition : A study involving the design of novel pyridine-based compounds showed that analogs with similar structural features had significant inhibitory effects on EGFR L858R/T790M mutations. The tested compounds achieved inhibition rates exceeding 90% at low concentrations .
- Antiproliferative Activity : Research into fluorinated pyridines revealed that modifications to the pyridine structure could enhance antiproliferative activity against breast and lung cancer cells. The introduction of tetrafluoropropoxy groups was found to improve solubility and bioavailability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The presence of multiple fluorine atoms generally increases lipophilicity and may enhance membrane permeability. However, excessive fluorination can lead to reduced interaction with biological targets due to steric hindrance.
Properties
IUPAC Name |
3,5-difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F14NO3/c15-4-6(30-1-12(23,24)9(17)18)5(16)8(32-3-14(27,28)11(21)22)29-7(4)31-2-13(25,26)10(19)20/h9-11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGNILEDAAKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC1=C(C(=NC(=C1F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F14NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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